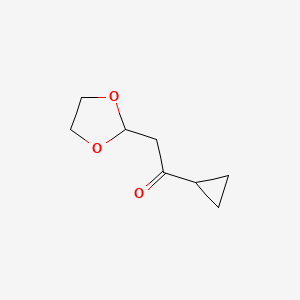
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Monoprotected 1,4-Diketones
The photosensitized alkylation of enones with 2-substituted-1,3-dioxolanes leads to the synthesis of monoprotected 1,4-diketones. This method provides an efficient alternative for synthesizing 1,4-diketones via radicals, showing good yields especially with cyclic enones (Mosca et al., 2001).
Zinc-Catalyzed Multicomponent Reactions
A zinc-catalyzed three-component coupling process enables the synthesis of cyclopropyl-substituted furan derivatives and 1,2-dioxolane derivatives, providing an efficient method for constructing these compounds under mild conditions and with good yield (Mata et al., 2016).
Synthesis of Cyclopropanes
A new chemical transformation utilizing 1,2-dioxines and stabilized phosphorus ylides has been developed for constructing diversely functionalized cyclopropanes. This method elucidates the relationship between 1,2-dioxines and their derivatives, offering a novel approach for cyclopropanation with excellent diastereomeric excess (Avery et al., 2000).
Thermal Behavior of Polymethacrylates
The thermal degradation of polymethacrylates containing a 1,3-dioxolane ring has been studied, revealing insights into the degradation products and mechanisms. This research is significant for understanding the stability and decomposition pathways of these polymers (Ilter et al., 2002).
Photoinitiated Cationic Polymerization
The cationic polymerization of substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes has been explored, indicating that these compounds can undergo ring-opening polymerization to yield polyether ketones with significant molecular weights. This process demonstrates the potential of these substances in the field of polymer synthesis (Abdo Al-Doaiss et al., 2001).
Gold-Catalyzed Cycloaddition
A gold-catalyzed cycloaddition process for synthesizing 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes has been developed, showcasing a novel method for constructing these compounds in good to excellent yields. This method emphasizes the versatility of gold catalysis in organic synthesis (Rao & Chan, 2014).
Propiedades
IUPAC Name |
1-cyclopropyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(6-1-2-6)5-8-10-3-4-11-8/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLBKCAOFCVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


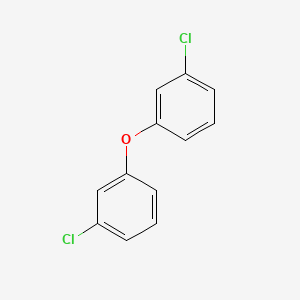
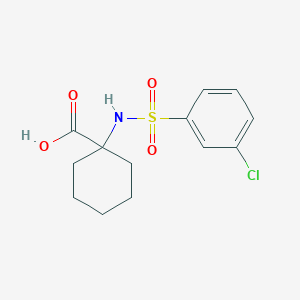
acetate](/img/structure/B3150535.png)
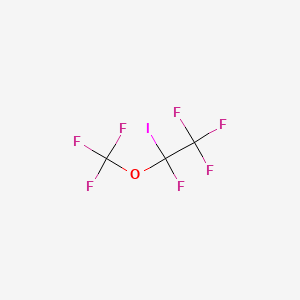
![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)
![[4-[(3-Fluorophenyl)methoxy]phenyl]methanol](/img/structure/B3150565.png)
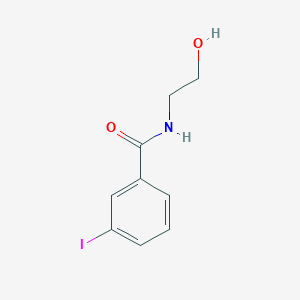
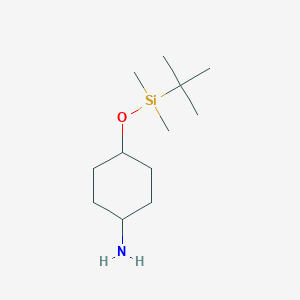


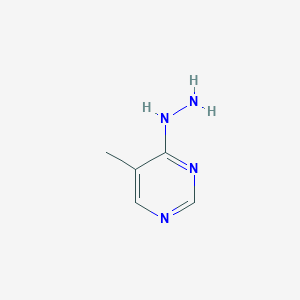


![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
